

Biotin-XX Hydrazide: A Technical Guide for Labeling and Detection of Glycoproteins

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Compound of Interest

Compound Name: Biotin-XX hydrazide

Cat. No.: B7852696

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This technical guide provides an in-depth overview of **Biotin-XX hydrazide**, a key reagent for the biotinylation and subsequent detection of glycoproteins. This document outlines its chemical properties, detailed experimental protocols for its use, and the underlying chemical principles.

Core Properties of Biotin-XX Hydrazide

Biotin-XX hydrazide is a carbonyl-reactive biotinylation reagent that enables the covalent attachment of biotin to glycoproteins.^{[1][2]} It features a long spacer arm that reduces steric hindrance, thereby enhancing the binding efficiency of the biotin moiety to avidin or streptavidin for subsequent detection or purification.^{[1][2]}

Property	Value	Source
Molecular Formula	C22H40N6O4S	[3]
Molecular Weight	484.66 g/mol	
CAS Number	211237-33-1	
Reactivity	Reacts with aldehyde groups	
Storage	Store at -20°C	

Experimental Protocol: Biotinylation of Glycoproteins

This protocol details the steps for the selective biotinylation of carbohydrate moieties on glycoproteins using **Biotin-XX hydrazide**. The procedure involves two main stages: the oxidation of cis-diols in sugar residues to aldehydes and the subsequent coupling of **Biotin-XX hydrazide**.

Materials:

- Glycoprotein sample
- **Biotin-XX hydrazide**
- Sodium Acetate buffer (100 mM, pH 5.5)
- Sodium meta-periodate (NaIO₄)
- Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS, pH 7.4)

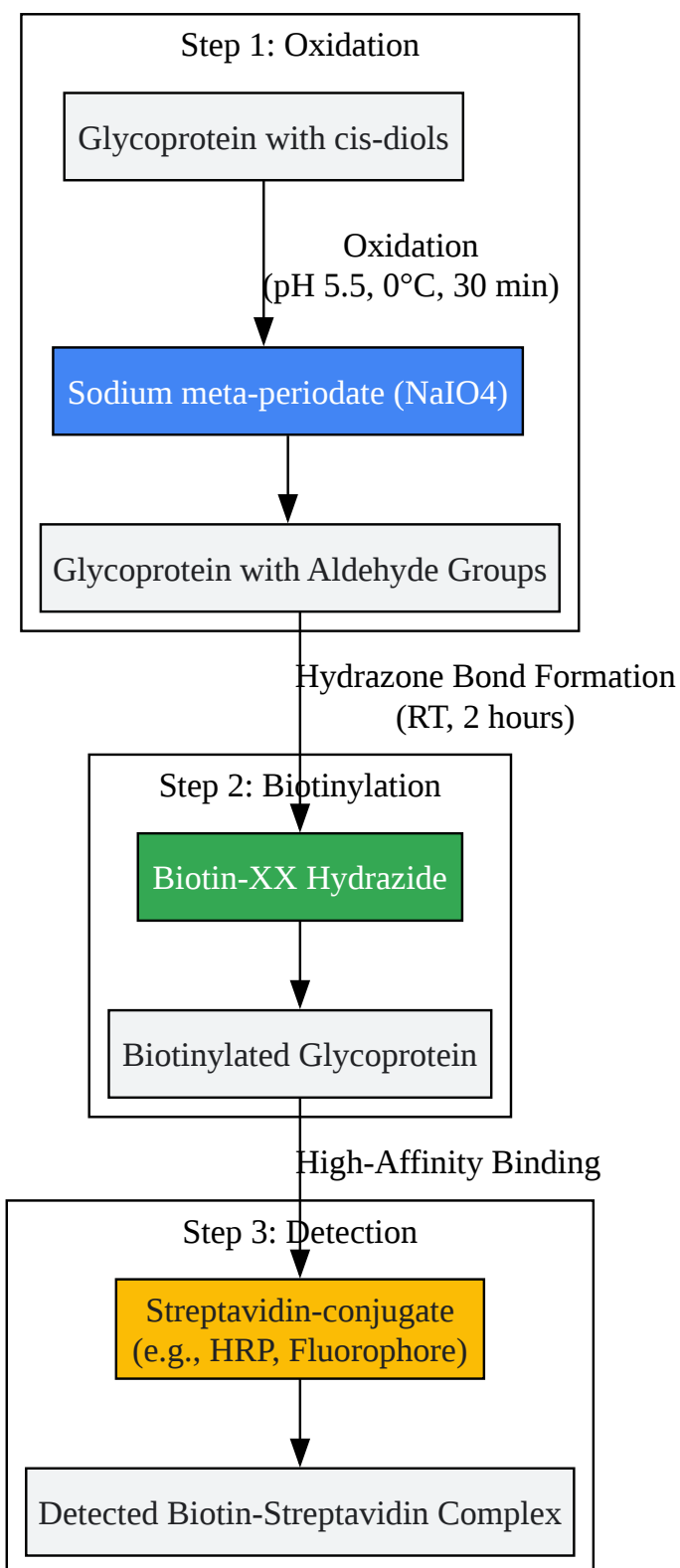
Procedure:

- Oxidation of Glycoproteins:
 - Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
 - Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
 - Add an equal volume of the sodium meta-periodate solution to the glycoprotein solution.
 - Incubate the reaction on ice in the dark for 30 minutes. This step oxidizes the cis-diol groups on the carbohydrate chains to form reactive aldehyde groups.

- Removal of Excess Periodate:
 - Following oxidation, it is crucial to remove the unreacted sodium periodate. This is achieved by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
- Biotinylation with **Biotin-XX Hydrazide**:
 - Prepare a 25-50 mM stock solution of **Biotin-XX hydrazide** in DMSO.
 - Add the **Biotin-XX hydrazide** solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.
 - Incubate the reaction for 2 hours at room temperature. During this incubation, the hydrazide group of **Biotin-XX hydrazide** reacts with the aldehyde groups on the glycoprotein to form a stable hydrazone bond.
- Removal of Excess **Biotin-XX Hydrazide**:
 - Purify the biotinylated glycoprotein from unreacted **Biotin-XX hydrazide** using a desalting column or dialysis against PBS.
- Detection of Biotinylated Glycoproteins:
 - The successfully biotinylated glycoproteins can now be detected using streptavidin or avidin conjugates. These conjugates are typically linked to reporter molecules such as fluorescent dyes or enzymes (e.g., horseradish peroxidase) for visualization in techniques like Western blotting or ELISA.

Experimental Workflow and Chemical Principles

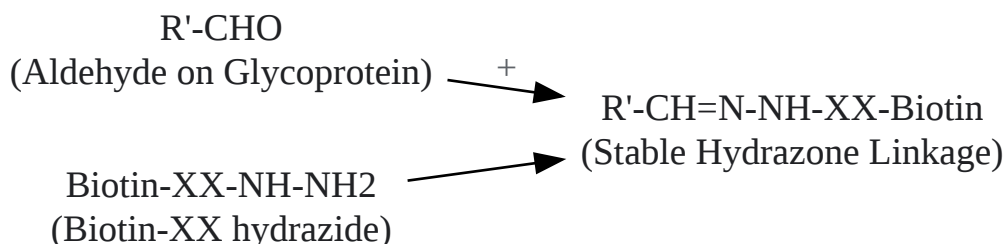
The process of glycoprotein biotinylation with **Biotin-XX hydrazide** is a targeted chemical modification strategy. The underlying principles and workflow are illustrated below.



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Caption: Workflow for the biotinylation and detection of glycoproteins.

The reaction mechanism for the coupling of **Biotin-XX hydrazide** to an aldehyde-containing molecule is a nucleophilic addition, forming a stable hydrazone linkage.



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Caption: Chemical reaction forming a stable hydrazone bond.

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